molecular formula C15H21ClN2O B7921136 1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

Cat. No.: B7921136
M. Wt: 280.79 g/mol
InChI Key: BCWFPVUYDOYBGQ-AWEZNQCLSA-N
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Description

1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted at the 3-position with a benzyl-ethyl-amino group and a chloroethanone moiety at the 1-position. Its stereochemistry is defined by the (S)-configuration at the chiral center, which is critical for its biological and chemical interactions .

Its molecular formula is C₁₆H₂₂ClN₂O, with a molar mass of 296.81 g/mol.

Properties

IUPAC Name

1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWFPVUYDOYBGQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring and a chloroethanone moiety, which are essential for its biological properties. The molecular formula is C15_{15}H20_{20}ClN, indicating the presence of 15 carbon atoms, 20 hydrogen atoms, one chlorine atom, and one nitrogen atom. This specific arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of 1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptor types, including G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses.
  • Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects.
  • Neurotransmitter Modulation : Its structural similarity to known neurotransmitters suggests potential effects on neurotransmitter systems, particularly in the central nervous system.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds with similar structures have shown significant activity against various pathogens:

CompoundPathogenMIC (µg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanoneTBDTBD

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against bacterial strains. Further research is needed to determine the specific MIC for 1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone.

Case Studies

  • Study on Antibacterial Activity : A study conducted by MDPI evaluated various pyrrolidine derivatives for their antibacterial properties. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, with MIC values as low as 3.12 µg/mL against Staphylococcus aureus .
  • Neuropharmacological Effects : Research into similar compounds has suggested potential neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are hypothesized to arise from modulation of serotonin and dopamine pathways.

Safety and Toxicology

While exploring the biological activity of 1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone, it is crucial to consider safety profiles. Preliminary data suggest that compounds with similar structures may exhibit toxicity at higher concentrations:

  • Skin Irritation : Compounds like this can cause severe skin burns and eye damage .

Comparison with Similar Compounds

Key Findings :

  • Ring Size Effects: The piperidine derivative (6-membered ring) in exhibits a marginally lower molar mass than the pyrrolidine analogue (5-membered ring) due to reduced hydrogen content.
  • Substituent Modifications : Replacement of the ethyl group with a cyclopropyl moiety (as in ) increases lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility.

Stereochemical Variants

Compound Name Configuration Key Properties
1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (S) Discontinued; likely optimized for chiral interactions
1-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (R) Isopropyl substituent; discontinued

Key Findings :

  • The (R)-isomer in replaces ethyl with a bulkier isopropyl group, which may sterically hinder interactions with enzymatic active sites. Stereochemical differences (S vs. R) can drastically alter pharmacological activity, as seen in enantiomer-specific drug efficacy.

Research Implications and Limitations

  • Commercial Availability : The discontinuation of the target compound and its analogues () highlights synthesis challenges or niche applications.
  • Further molecular docking studies are warranted to explore these avenues.

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